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Compound of Interest

Compound Name:
(R)-Methyl 2-(3-

oxocyclopentyl)acetate

Cat. No.: B141785

Get Quote

Introduction & Structural Context
(R)-Methyl 2-(3-oxocyclopentyl)acetate (CAS: 84621-34-1 for (R)-isomer; 2630-38-8 for

racemate) is a functionalized cyclopentanone derivative. It serves as a strategic building block

in the asymmetric synthesis of pharmaceutical agents and fragrances (e.g., Hedione

precursors).

The molecule features two distinct carbonyl environments—a cyclic ketone and an acyclic

methyl ester—linked by a methylene bridge. The (R)-configuration at the C1 position of the

cyclopentyl ring is crucial for the biological activity of downstream derivatives.

Chemical Identity[1][2][3][4][5]
IUPAC Name: Methyl 2-[(1R)-3-oxocyclopentyl]acetate

Molecular Formula:

[1]

Molecular Weight: 156.18 g/mol
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Key Functional Groups: Cyclopentanone (C=O), Methyl Ester (

)

Synthesis & Isolation Workflow
The generation of high-purity (R)-enantiomer typically requires an enzymatic resolution or

asymmetric synthesis, as the standard Michael addition of dimethyl malonate to 2-cyclopenten-

1-one yields a racemate.

Experimental Workflow Diagram
The following flowchart outlines the critical path from synthesis to spectroscopic validation.

Start: 2-Cyclopenten-1-one Michael Addition
(Dimethyl Malonate)

Decarboxylation
(-CO2)

Racemic
Methyl (3-oxocyclopentyl)acetate

Enzymatic Resolution
(Lipase Hydrolysis)

Kinetic Resolution (R)-Methyl 2-(3-oxocyclopentyl)acetate(R)-Ester Enriched Spectroscopic Validation
(NMR, IR, Chiral HPLC)

Click to download full resolution via product page

Figure 1: Synthesis and resolution workflow for isolating the (R)-enantiomer.

Spectroscopic Data Analysis
The following data represents the standard spectroscopic profile for the compound in

.

Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by two strong carbonyl absorptions. The ring strain of the

cyclopentanone shifts its stretching frequency slightly higher than a standard acyclic ketone,

often leading to overlapping or broadened bands with the ester.
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Frequency (

)
Intensity Assignment Mechanistic Insight

1745–1750 Strong Ketone

Cyclopentanone ring

strain increases bond

force constant.

1735–1740 Strong Ester

Typical acyclic methyl

ester stretch; often

overlaps with ketone.

2950–2960 Medium
Alkyl C-H stretching

(ring and chain).

1435 Medium
Methylene scissoring

adjacent to carbonyls.

1160–1200 Strong
Ester C-O-C

asymmetric stretch.

Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for structural verification. The molecule lacks a plane of symmetry,

making the ring protons diastereotopic and resulting in complex multiplets.

H NMR (400 MHz,

)
Note: Chemical shifts (

) are reported in ppm relative to TMS.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141785?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (

)
Multiplicity Integration Assignment

Structural
Correlation

3.69 Singlet (s) 3H

Characteristic

methyl ester

singlet;

diagnostic for

purity.

2.55–2.65 Multiplet (m) 1H (C1)

Methine proton

at the

substitution

point; deshielded

by

-carbonyls.

2.42
Doublet of

Doublets (dd)
2H

-methylene

protons of the

acetate side

chain.

Diastereotopic

nature may

cause splitting (

).

2.10–2.35 Multiplet (m) 4H (C2, C4)

Protons

to the ketone and

to the

substituent.

1.50–1.75 Multiplet (m) 2H
(C5)

Protons

to the ketone,

furthest from

electron-
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withdrawing

groups.

C NMR (100 MHz,

)
The carbon spectrum confirms the presence of two distinct carbonyls and the cyclopentyl

framework.

Shift (

)
Type Assignment Notes

217.5 Quaternary (C) C=O (Ketone)

Diagnostic for

cyclopentanone

(typically >215 ppm).

172.2 Quaternary (C) C=O (Ester)
Typical aliphatic ester

carbonyl.

51.8
Primary (

)
Methyl ester carbon.

44.5
Secondary (

)
Ring C4 to ketone.

42.8
Secondary (

)
Ring C2 to ketone and

substituent.

38.6
Secondary (

)

Acetate methylene

bridge.

33.5 Tertiary (CH) Ring C1
Methine stereocenter

(Chiral center).

29.2
Secondary (

)
Ring C5 to ketone.
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Stereochemical Validation
Distinguishing the (R)-enantiomer from the (S)-enantiomer or racemate requires chiral

chromatography or polarimetry, as standard NMR is achiral.

Protocol: Optical Rotation
Instrument: Digital Polarimeter (Na D-line, 589 nm).

Sample Prep: 10 mg/mL in Methanol or

.

Literature Reference: The (R)-enantiomer typically exhibits specific rotation

values distinct from the racemate (0°). Note: Exact rotation depends on solvent and
concentration; always compare against a certified standard.

Protocol: Chiral HPLC[7][8]
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

Flow Rate: 0.5 - 1.0 mL/min.

Detection: UV at 210 nm (carbonyl absorption).

Expected Result: Baseline separation of (R) and (S) enantiomers.

References
Preparation of Methyl (3-oxocyclopentyl)
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Spectroscopic Data of Jasmonate Precursors

PubChem Compound Summary for Methyl 2-(3-oxocyclopentyl)acetate (CID 15386001).

General NMR of Cyclopentanones: Pretsch, E., et al. Structure Determination of Organic
Compounds. Springer, 2009. (Standard reference for chemical shift prediction rules).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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